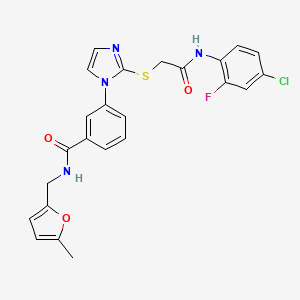

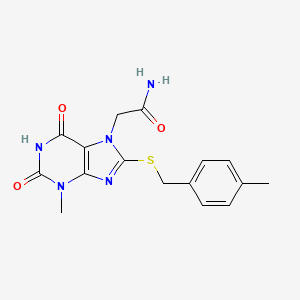

3-(2-((2-((4-氯-2-氟苯基)氨基)-2-氧代乙基)硫代)-1H-咪唑-1-基)-N-((5-甲基呋喃-2-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

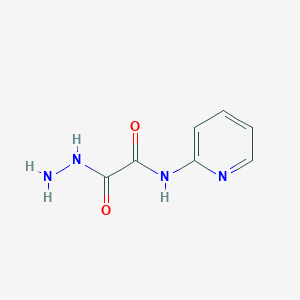

The compound appears to be a complex molecule with multiple functional groups, including an imidazole ring, a benzamide moiety, and a thioether linkage. The presence of a chloro-fluorophenyl group suggests potential for bioactivity, as halogenated aromatics are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity. These compounds, including 6a,d,f-k and 11, showed potency in the in vitro Purkinje fiber assay, indicating that the imidazolyl moiety is a key feature for the desired biological activity .

Molecular Structure Analysis

The molecular structure of the compound includes an imidazole ring, which is known to be a versatile moiety in medicinal chemistry due to its resemblance to the adenine base in DNA. The imidazole ring in these compounds has been shown to be a viable replacement for other functional groups to produce class III electrophysiological activity .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related structures. For example, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide through diazeniumdiolation involves the formation of a stable sydnone iminium N-oxide. This process demonstrates the potential for the formation of stable tautomers and the ability to undergo reactions such as Schiff base formation and alkylation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the structural features suggest certain properties. The presence of a benzamide group typically confers a degree of rigidity to the molecule, which can affect its binding to biological targets. The halogenated aromatic group may influence the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The imidazole ring can act as a hydrogen bond donor or acceptor, which is important for molecular recognition processes .

科学研究应用

合成与表征

- 合成化学研究已经导致了具有潜在生物活性的新化合物的开发。例如,对苯并噻唑和咪唑合成的研究揭示了可适用于该化合物合成的技术,重点在于其潜在的抗菌和抗炎特性 (Sedlák等,2008)。

抗菌应用

- 与上述苯甲酰胺结构相似的化合物已显示出有希望的抗菌活性。这表明在开发新的抗菌剂以解决耐药性问题方面具有潜在的研究应用。例如,研究表明合成的氟代苯并噻唑咪唑化合物的抗分枝杆菌活性,表明进一步探索相关化合物的途径 (Sathe等,2011)。

抗肿瘤应用

- 该化合物的结构特征表明其在癌症研究中的潜在应用。例如,对苯并噻唑的研究已经发现了对癌细胞系具有强效细胞毒活性的几种化合物,突出了结构相关化合物在肿瘤学中的治疗潜力 (Hutchinson等,2001)。

抗炎应用

- 该化合物的潜在抗炎特性可以从对相关化学结构的研究中推断出来。例如,据报道吲哚基氮杂环丁酮的合成产生了具有显着抗炎活性的化合物,这表明该化合物是一个可能的研究所见 (Kalsi等,1990)。

属性

IUPAC Name |

3-[2-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClFN4O3S/c1-15-5-7-19(33-15)13-28-23(32)16-3-2-4-18(11-16)30-10-9-27-24(30)34-14-22(31)29-21-8-6-17(25)12-20(21)26/h2-12H,13-14H2,1H3,(H,28,32)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIKCSDBNVLQGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one](/img/structure/B3017983.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)

![N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017996.png)

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)